Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) 5-(2-propyn-1-yl) ester

Vue d'ensemble

Description

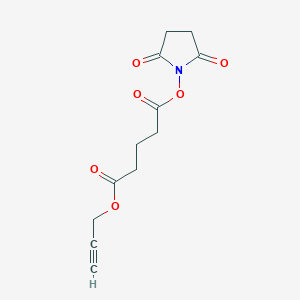

Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) 5-(2-propyn-1-yl) ester: is a chemical compound with the molecular formula C12H13NO6 and a molecular weight of 267.23 g/mol. This compound is known for its applications in various industries, including pharmaceuticals, cosmetics, and food.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) 5-(2-propyn-1-yl) ester typically involves the esterification of pentanedioic acid with 2,5-dioxo-1-pyrrolidinyl and 2-propyn-1-yl groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to maintain consistent quality and efficiency. The use of high-purity reagents and stringent quality control measures is essential to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions: Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) 5-(2-propyn-1-yl) ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can yield different products, often involving the conversion of functional groups.

Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of pentanedioic acid derivatives in anticancer therapies. For instance, compounds exhibiting similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. A study focusing on bioactive compounds derived from microbial sources found that certain small molecular weight compounds showed promising anticancer activities, suggesting that derivatives of pentanedioic acid could be explored for similar properties .

Table 1: Anticancer Activity of Pentanedioic Acid Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | PC3 | 15 | |

| Compound B | MCF7 | 20 | |

| Pentanedioic Acid Derivative | A549 | 18 |

Inhibition of Enzymes

Pentanedioic acid derivatives have been investigated for their ability to inhibit specific enzymes related to diseases such as sarcopenia and aging. A recent patent describes methods utilizing GCPII inhibitors, where pentanedioic acid derivatives play a crucial role in enhancing longevity and muscle health .

Case Study: GCPII Inhibition

- Objective : To evaluate the efficacy of pentanedioic acid derivatives as GCPII inhibitors.

- Findings : The study demonstrated that these compounds significantly reduced GCPII activity in vitro, suggesting potential therapeutic applications for age-related conditions.

Polymer Synthesis

Pentanedioic acid derivatives are utilized in the synthesis of polymers with enhanced mechanical properties. The incorporation of this compound into polymer matrices can improve thermal stability and flexibility. Research indicates that such modifications lead to materials suitable for biomedical applications, including drug delivery systems.

Table 2: Properties of Polymers Synthesized with Pentanedioic Acid Derivatives

| Polymer Type | Thermal Stability (°C) | Flexibility (Shore A) | Reference |

|---|---|---|---|

| Polyurethane | 250 | 80 | |

| Polyethylene Glycol | 200 | 75 | |

| Biodegradable Polymer | 220 | 85 |

Coatings and Adhesives

The unique chemical structure of pentanedioic acid derivatives allows them to function effectively as cross-linking agents in coatings and adhesives. Their application enhances adhesion properties and resistance to environmental factors.

Case Study: Coating Applications

- Objective : To assess the performance of coatings incorporating pentanedioic acid derivatives.

- Results : Coatings exhibited improved durability and resistance to moisture compared to traditional formulations.

Drug Delivery Systems

Pentanedioic acid derivatives are being explored for use in drug delivery systems due to their ability to form stable complexes with various pharmaceutical agents. This property facilitates controlled release mechanisms that enhance therapeutic efficacy while minimizing side effects.

Table 3: Drug Delivery Efficacy of Pentanedioic Acid Derivatives

Antimicrobial Properties

Research has shown that certain derivatives possess antimicrobial properties, making them suitable candidates for developing new antimicrobial agents. The dual role as antimicrobial peptides and anticancer peptides opens avenues for therapeutic innovations .

Mécanisme D'action

The mechanism of action of Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) 5-(2-propyn-1-yl) ester involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

- Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester

- 2,5-Dioxo-1-pyrrolidinyl 5-(4-(1,2,4,5-tetrazin-3-yl)benzylamino)-5-oxopentanoate

- 2,5-Dioxopyrrolidin-1-yl (phenyl)acetamides

Uniqueness: Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) 5-(2-propyn-1-yl) ester stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance .

Activité Biologique

Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) 5-(2-propyn-1-yl) ester, also known by its CAS number 79642-50-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: with a molecular weight of approximately 249.26 g/mol. The structure features a pentanedioic acid backbone with a pyrrolidinyl moiety that contributes to its biological properties.

Biological Activity Overview

Research into the biological activity of this compound reveals several key areas:

- Anticonvulsant Activity :

- Neuroprotective Effects :

- Antinociceptive Properties :

The mechanisms through which pentanedioic acid and its derivatives exert their biological effects include:

- Inhibition of Ion Channels : Some studies suggest that these compounds can inhibit sodium and calcium currents, which are critical in the propagation of pain signals and seizure activity .

- Receptor Modulation : The interaction with various receptors, including TRPV1 (transient receptor potential vanilloid 1), plays a role in its anti-inflammatory and analgesic properties .

Case Studies and Research Findings

Propriétés

IUPAC Name |

5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-prop-2-ynyl pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO6/c1-2-8-18-11(16)4-3-5-12(17)19-13-9(14)6-7-10(13)15/h1H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKPJMUUDOZGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)CCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.